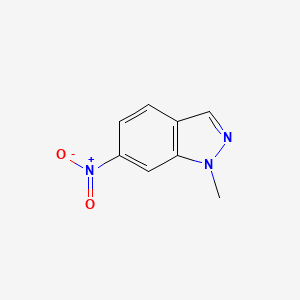

1-甲基-6-硝基-1H-吲唑

描述

1-Methyl-6-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and in the case of 1-methyl-6-nitro-1H-indazole, the molecule is further substituted with a methyl group at the 1-position and a nitro group at the 6-position.

Synthesis Analysis

The synthesis of 1H-indazoles can be achieved through various methods. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds under transition-metal-free conditions, which shows a wide substrate scope and has been applied to the formal synthesis of bioactive compounds . Another approach for the N-methylation of indazoles, which could potentially be applied to 1-methyl-6-nitro-1H-indazole, uses a KOH–DMSO system, leading to a mixture of nitroindazole isomers . Additionally, new synthetic routes have been explored, such as the 1,3-dipolar cycloaddition of nitrile imines and benzyne, which affords N(1)-C(3) disubstituted indazoles .

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals a planar indazole system with no classical hydrogen bonds observed in the structure . Similarly, 2,3-dimethyl-6-nitro-2H-indazole has an almost planar indazole ring system, and its crystal structure is stabilized by intermolecular C—H⋯O interactions and aromatic π–π contacts . These findings suggest that 1-methyl-6-nitro-1H-indazole would also exhibit a planar structure with potential for similar intermolecular interactions.

Chemical Reactions Analysis

Indazole derivatives undergo various chemical transformations. For example, the reduction of nitroindazole isomers can afford pure indazole amines, which can then be used in further condensation reactions . The crystal and molecular structure of biologically active nitroindazoles have been characterized, and their reactivity includes intermolecular halogen bonds and hydrogen bonding, which could be relevant for the reactivity of 1-methyl-6-nitro-1H-indazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The planarity of the indazole system and the presence of substituents such as nitro and methyl groups affect the compound's reactivity and interaction with other molecules. For instance, the nitro group is a strong electron-withdrawing group that can influence the electron density of the indazole ring and its reactivity in chemical reactions . The methyl group, on the other hand, is an electron-donating group that can have a stabilizing effect on the molecule .

科学研究应用

合成和转化:与1-甲基-6-硝基-1H-吲唑相关的化合物的合成和转化一直是研究的课题。例如,对5-硝基-1H-吲唑进行N-甲基化会产生1-甲基-5(6)-硝基吲唑的混合物,进而经历各种化学转化。这些过程在复杂杂环化合物的合成中具有重要意义(El’chaninov, Aleksandrov, & Stepanov, 2018)。

晶体结构分析:已经分析了类似3-氯-1-甲基-5-硝基-1H-吲唑的化合物的晶体结构,以了解它们的分子构型。这些研究对于深入了解这些化合物的物理和化学性质至关重要(Kouakou et al., 2015)。

分子结构研究:已经利用X射线衍射和核磁共振光谱等技术表征了具有生物活性的硝基吲唑的分子结构,包括1-甲基-6-硝基-1H-吲唑的变体。这些研究对于药物化学中理解这些化合物与生物系统相互作用至关重要(Cabildo et al., 2011)。

抗菌和抗真菌活性:已经合成了一些6-硝基-1H-吲唑的衍生物,并评估了它们的抗菌、抗真菌和抗结核活性。这项研究对于寻找针对各种传染病的新治疗药物至关重要(Samadhiya et al., 2012)。

用于药用合成:已经探索了类似于1-甲基-6-硝基-1H-吲唑的化合物,如2,3-二乙基-6-硝基-2H-吲唑的合成,以探讨它们作为新型分子靶向血管生成抑制剂的潜力,这可能对癌症治疗产生重大影响(Zhongshi, 2010)。

新杂环系统合成:已经进行了关于从1-甲基-5-硝基-1H-吲唑出发合成新杂环系统,如异噁唑并[4,3-e]吲唑的研究。这项研究对于有机化学中开发具有潜在应用价值的新分子框架至关重要(Ghaemi & Pordel, 2016)。

属性

IUPAC Name |

1-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHJYXETJCCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218628 | |

| Record name | 1H-Indazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-nitro-1H-indazole | |

CAS RN |

6850-23-3 | |

| Record name | 1-Methyl-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6850-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A5CDA4RL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

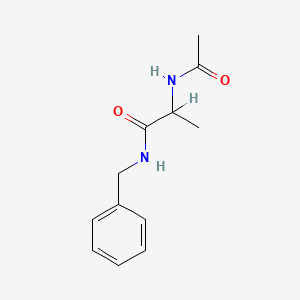

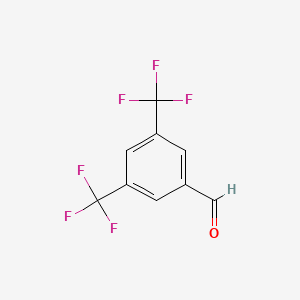

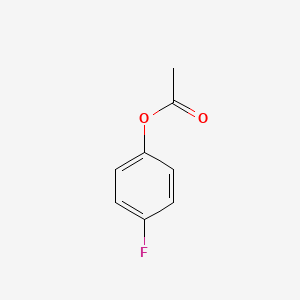

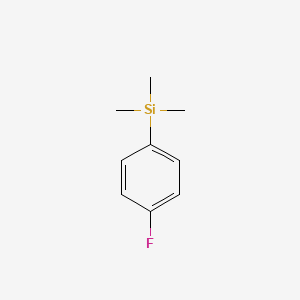

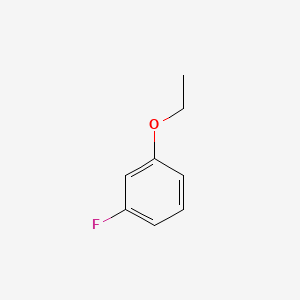

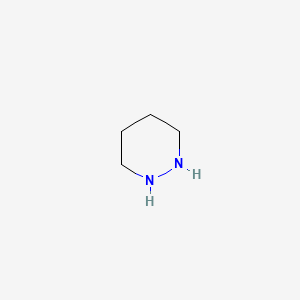

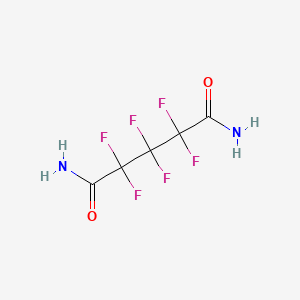

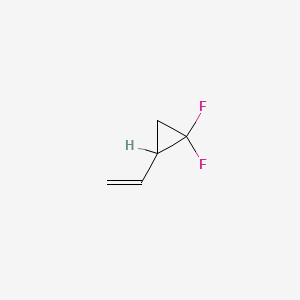

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

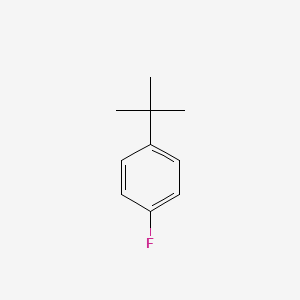

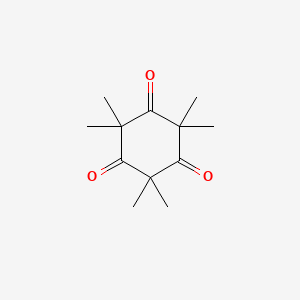

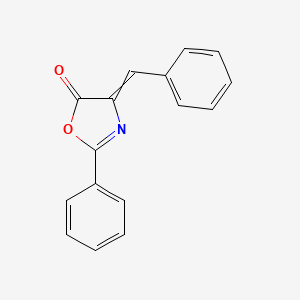

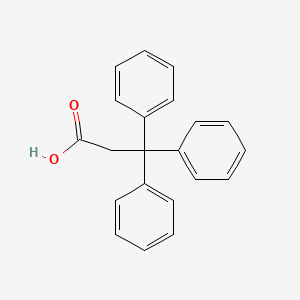

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。